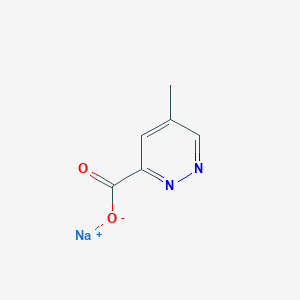

Sodium 5-methylpyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-methylpyridazine-3-carboxylate, also known as MPC-Na, is a pyridazine derivative. It has a molecular weight of 160.11 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C6H5N2NaO2 . The InChI code is 1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The molecular weight is 160.11 . The InChI code is 1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 .Applications De Recherche Scientifique

Inhibitors of Bacterial β-Lactamase

Sodium derivatives with similar structures to Sodium 5-methylpyridazine-3-carboxylate have been identified as potent inhibitors of bacterial β-lactamases. These compounds, particularly those with a penem structure, have shown significant inhibitory effects against various β-lactamases, making them valuable in enhancing the effectiveness of β-lactam antibiotics by preventing enzymatic degradation. For instance, derivatives such as the 1-methyl-1,2,3-triazolyl compound have been found to be more potent synergists of amoxicillin than other known inhibitors like clavulanic acid, suggesting potential applications in combating antibiotic resistance (Bennett et al., 1991).

Cyclisation Reactions in Organic Synthesis

Studies on pyridazine derivatives, including reactions involving sodium azide, have provided insights into cyclisation reactions leading to the formation of novel heterocyclic compounds. These reactions are significant in the synthesis of complex organic molecules with potential applications in drug development and materials science. The understanding of these cyclisation pathways can aid in the design of new synthetic routes for pharmacologically active compounds (Allan et al., 2004).

Synthesis of Extended π-Systems

Research into the condensation reactions of methylpyridazines and aromatic aldehydes, facilitated by sodium hydroxide and quaternary ammonium salts, has led to the synthesis of compounds with extended π-systems. These compounds are of interest in the development of materials with novel optical and electronic properties, potentially useful in organic electronics and photonics (Vanden Eynde et al., 2001).

C-H Bond Activation in Carboxylic Acids

The activation of C-H bonds in carboxylic acids, including the use of preformed sodium carboxylates, has been explored to achieve methylation and arylation. This research has implications for the development of new synthetic methodologies in organic chemistry, particularly in the functionalization of simple aliphatic and aromatic acids, which could be useful in the synthesis of diverse organic compounds with potential applications in drug discovery and material science (Giri et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Sodium 5-methylpyridazine-3-carboxylate is a derivative of pyridazine, which is known to exhibit a wide range of pharmacological activities

Mode of Action

It’s known that pyridazinone derivatives, to which this compound belongs, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

sodium;5-methylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINNLLXQIGULSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)